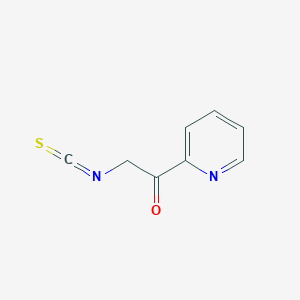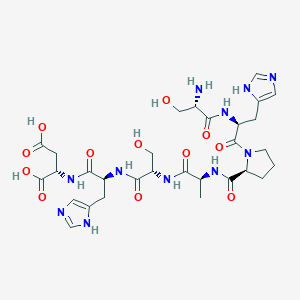![molecular formula C20H21NO4 B14206323 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- CAS No. 820210-94-4](/img/structure/B14206323.png)
2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- is a complex organic compound with the molecular formula C20H21NO4. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds, making them versatile lead compounds for designing powerful bioactive agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- typically involves the reaction of N-methyl-2-pyrrolidinone with hydrogen peroxide, followed by hydrolysis . This method is commonly used due to its efficiency and the high yield of the desired product.
Industrial Production Methods: Industrial production of pyrrolidinones, including 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-, often involves the treatment of aqueous gamma-butyrolactone with ammonia at high temperatures and pressures over solid magnesium silicate catalysts . This process is carried out in a tubular reactor packed with the solid catalyst, achieving product yields of 75-85% .
化学反应分析
Types of Reactions: 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
科学研究应用
2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for various bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is investigated for its potential therapeutic effects, including its use in drug development for treating various diseases . Industrially, it is used as a solvent, surfactant, and catalyst in the production of detergents, pigments, and dyes .
作用机制
The mechanism of action of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells .
相似化合物的比较
Similar Compounds: Similar compounds to 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- include other pyrrolidinone derivatives such as N-methyl-2-pyrrolidinone, 2-pyrrolidone, and 5-hydroxy-2-pyrrolidinone . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and applications.
Uniqueness: The uniqueness of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- lies in its specific substituents, which confer distinct properties and enhance its potential as a bioactive agent. The presence of the 4-methoxy-9H-xanthen-9-yl group, in particular, contributes to its unique chemical and biological characteristics .
属性
CAS 编号 |
820210-94-4 |
|---|---|
分子式 |
C20H21NO4 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21NO4/c1-24-17-8-4-6-15-13(11-12-21-18(22)9-10-19(21)23)14-5-2-3-7-16(14)25-20(15)17/h2-8,13,18,22H,9-12H2,1H3 |
InChI 键 |
JBQSHELFXFVLRP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2CCN4C(CCC4=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
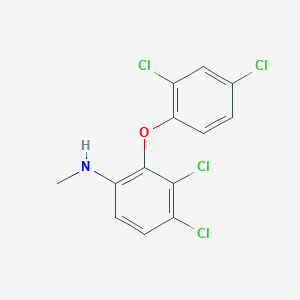
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)
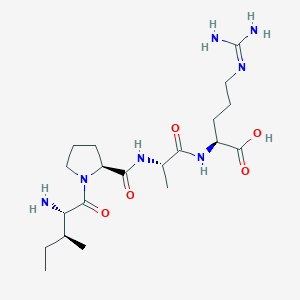
![Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206269.png)
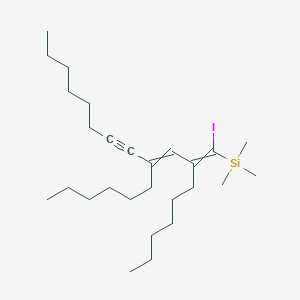
![Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14206284.png)
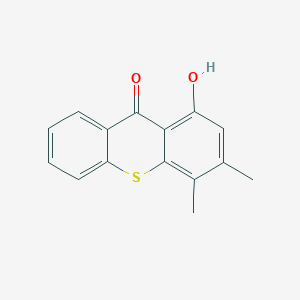
![[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B14206299.png)
